
DTS(PTTh2)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTS(PTTh2)2, also known as 5,5′-bis{(4-(7-hexylthiophen-2-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine}-3,3′-di-2-ethylhexylsilylene-2,2′-bithiophene, is a conjugating polymer with an absorption onset of 815 nm and a field effect hole mobility of approximately 0.1 cm² V⁻¹ s⁻¹ . It acts as a small donor molecule that can be used as an active layer in optoelectronic applications .
Preparation Methods
The synthesis of DTS(PTTh2)2 involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The synthetic route typically involves the use of thiophene derivatives and thiadiazole compounds, which are coupled under specific reaction conditions to form the final product . Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
DTS(PTTh2)2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
DTS(PTTh2)2 has a wide range of scientific research applications, particularly in the field of organic electronics. It is used as a donor material in organic photovoltaic cells (OPVs) due to its narrow band gap and high absorption coefficient . The compound has been studied for its potential to improve the efficiency of solar cells by optimizing the balance between H-aggregation and J-aggregation . Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of DTS(PTTh2)2 in optoelectronic applications involves its ability to absorb light and generate excitons, which are then dissociated into free charge carriers. The molecular structure of this compound allows for efficient charge transport and separation, which is crucial for the performance of devices like OPVs and OLEDs . The pathways involved include the formation of excitons, their migration to the donor-acceptor interface, and subsequent charge separation and transport .
Comparison with Similar Compounds
DTS(PTTh2)2 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include DTS(FBTTh2)2, which also acts as a donor material in organic solar cells but has different absorption and charge transport characteristics . Other related compounds include various thiophene and thiadiazole derivatives, which may have similar applications but differ in their electronic properties and performance in optoelectronic devices .
Properties
Molecular Formula |
C62H72N6S8Si |
|---|---|
Molecular Weight |
1185.9 g/mol |
IUPAC Name |
4-[7,7-bis(2-ethylhexyl)-10-[7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C62H72N6S8Si/c1-7-13-17-19-23-41-25-27-47(69-41)49-31-29-45(71-49)43-35-63-57(59-55(43)65-75-67-59)51-33-53-61(73-51)62-54(77(53,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)34-52(74-62)58-60-56(66-76-68-60)44(36-64-58)46-30-32-50(72-46)48-28-26-42(70-48)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChI Key |
NOJURONZIGXBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=NC=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


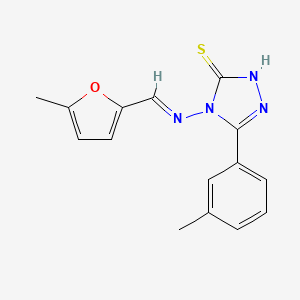
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
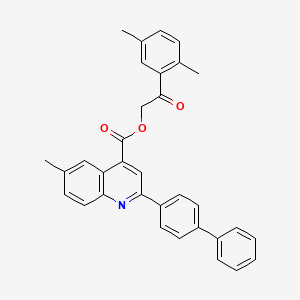
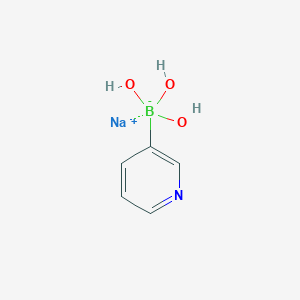
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)
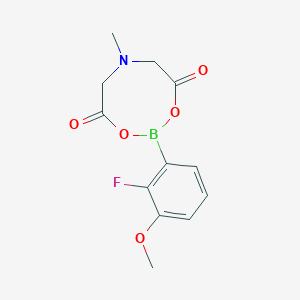
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B12052426.png)

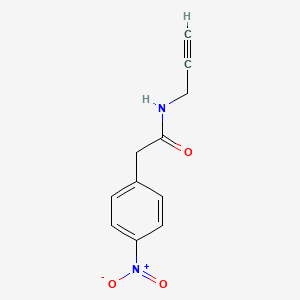

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)
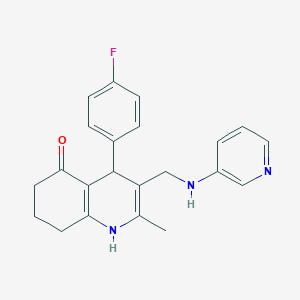
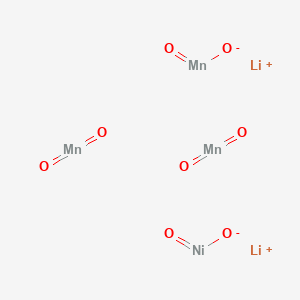
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
